methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.: 144239-67-8
VCID: VC0115567
InChI: InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m1/s1
SMILES: COC(=O)CC1C(=O)NCC(=O)N1
Molecular Formula: C7H10N2O4
Molecular Weight: 186.167

methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate

CAS No.: 144239-67-8

Cat. No.: VC0115567

Molecular Formula: C7H10N2O4

Molecular Weight: 186.167

* For research use only. Not for human or veterinary use.

methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate - 144239-67-8

Specification

CAS No. 144239-67-8
Molecular Formula C7H10N2O4
Molecular Weight 186.167
IUPAC Name methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate
Standard InChI InChI=1S/C7H10N2O4/c1-13-6(11)2-4-7(12)8-3-5(10)9-4/h4H,2-3H2,1H3,(H,8,12)(H,9,10)/t4-/m1/s1
Standard InChI Key FNJRVMKCXNKPKH-SCSAIBSYSA-N
SMILES COC(=O)CC1C(=O)NCC(=O)N1

Introduction

Structural Characteristics and Chemical Properties

Methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate features a piperazine ring with two carbonyl groups at positions 3 and 6, creating a dioxopiperazine core structure. The compound has an R-configuration at the 2-position of the piperazine ring, with an acetate side chain terminated by a methyl ester group. While specific data for this exact compound is limited in the provided search results, we can infer properties based on structurally similar compounds.

The compound is structurally related to (R)-2-(3,6-dioxopiperazin-2-yl)acetic acid, which has a molecular weight of 172.14 g/mol as reported in the literature . The methyl ester derivative would have a slightly higher molecular weight due to the additional methyl group. The compound likely exists as a white to off-white crystalline solid at room temperature, based on the physical characteristics of similar piperazinedione derivatives.

Molecular Properties

Based on structural analysis and comparison with related compounds, the following molecular properties can be estimated:

PropertyValueNotes
Molecular FormulaC₇H₁₀N₂O₄Based on structure analysis
Molecular Weight~186.17 g/molCalculated from molecular formula
IUPAC NameMethyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetateSystematic nomenclature
StereochemistryR configuration at C-2As indicated in the name
Functional GroupsDioxopiperazine ring, methyl esterKey structural features

Synthesis Methods

Dieckmann Cyclization Approach

One potential synthetic route to methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate would involve a Dieckmann analogous cyclization, similar to that described for related piperazinedione compounds. According to the literature, piperazinediones with acetate side chains can undergo cyclization to form bridged structures . This approach could be modified to synthesize the target compound by using appropriate starting materials with the desired stereochemistry.

The first approach to synthesizing related compounds "made use of a Dieckmann analogous cyclization of piperazinediones 18 and 19 with an acetate side chain leading to bicyclic" structures . This synthetic strategy could potentially be adapted for the preparation of methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate by using appropriate chiral starting materials to ensure the correct stereochemistry at the 2-position.

Alternative Synthetic Routes

An alternative synthetic pathway might involve starting with (R)-2-(3,6-dioxopiperazin-2-yl)acetic acid and performing a methylation reaction to convert the carboxylic acid group to a methyl ester. This approach would maintain the stereochemistry at the 2-position of the piperazine ring, ensuring the correct configuration in the final product.

The synthesis could also potentially follow a multi-step procedure involving:

  • Preparation of a suitably protected amino acid derivative

  • Formation of the piperazinedione ring structure

  • Installation of the acetate side chain

  • Methylation of the carboxylic acid group

  • Deprotection steps as needed

Structure-Activity Relationships

Comparison with Similar Compounds

The target compound shares structural similarities with several related compounds identified in the literature:

CompoundStructural RelationshipNotes
(R)-2-(3,6-Dioxopiperazin-2-yl)acetic acidAcid form (vs. methyl ester)CAS: 953410-73-6
(S)-ethyl 2-(3,6-dioxopiperazin-2-yl)acetateDifferent stereochemistry and ester groupCAS: 52661-95-7
2-Piperazineacetic acid, 3,6-dioxo-, ethyl ester, (2S)-Different stereochemistry and ester groupAlternative name for above compound

These structural relationships suggest that modifications to the ester group and the stereochemistry at the 2-position can produce a family of related compounds with potentially different biological activities.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR)Structural confirmation, stereochemical analysis
Mass Spectrometry (MS)Molecular weight confirmation, fragmentation pattern
Infrared Spectroscopy (IR)Functional group identification (ester, amide carbonyls)
X-ray CrystallographyAbsolute configuration, three-dimensional structure
Chiral HPLCEnantiomeric purity determination

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